3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
3-Chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, potentially contributing to its biological activity.
Biochemical Pathways
They can also stimulate or block receptors in biological systems , potentially leading to a wide range of downstream effects.
Pharmacokinetics
The solubility of a compound in water and other solvents can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrolidine ring can be introduced through reductive amination of the corresponding amine with a suitable aldehyde or ketone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Amides or esters.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems due to its structural features.
Medicine: Potential therapeutic applications in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness: 3-Chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a pyrrolidine and a thiazole ring, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-10-12(15)3-2-4-13(10)22(19,20)17-11-5-7-18(9-11)14-16-6-8-21-14/h2-4,6,8,11,17H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWWUEDFSVPEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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